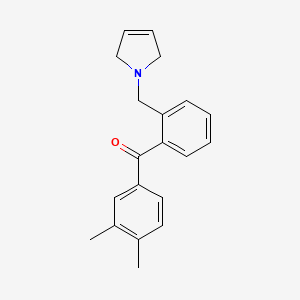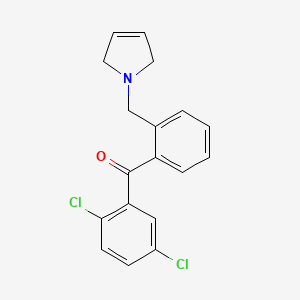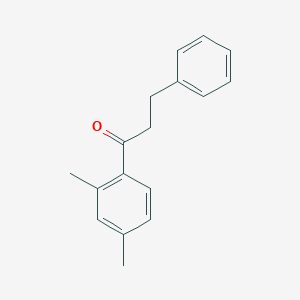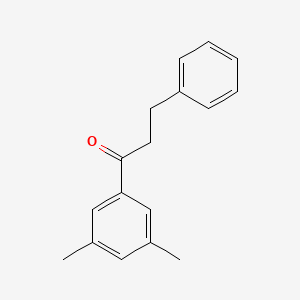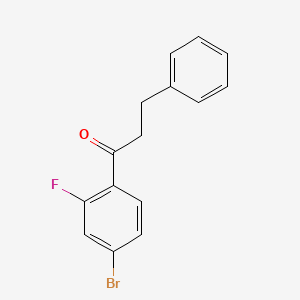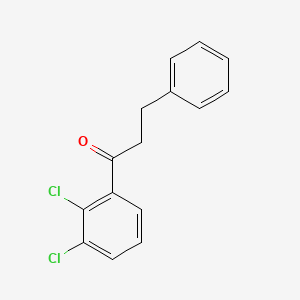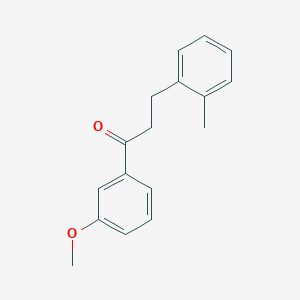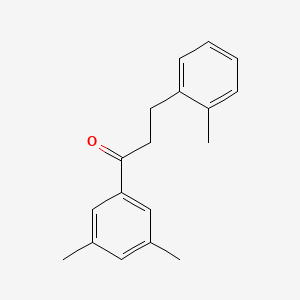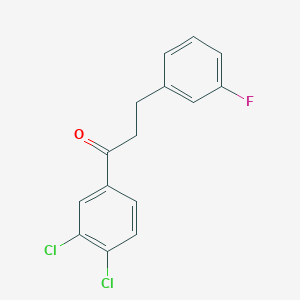
3',4'-Dichloro-3-(3-fluorophenyl)propiophenone
Vue d'ensemble
Description
3’,4’-Dichloro-3-(3-fluorophenyl)propiophenone is a chemical compound with the formula C15H11Cl2FO. It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3’,4’-Dichloro-3-(3-fluorophenyl)propiophenone consists of a propiophenone core with chlorine atoms at the 3’ and 4’ positions and a fluorine atom at the 3 position . The exact three-dimensional structure would require further analysis, such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Antibacterial and Anticancer Properties
- Antibacterial Agents : Compounds related to 3',4'-Dichloro-3-(3-fluorophenyl)propiophenone have shown potential as antibacterial agents. A study found that certain fluorine-containing thiadiazolotriazinones exhibited promising antibacterial activity (Holla, Bhat, & Shetty, 2003).
- Anticancer Screening : Another research indicated the potential of halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines, which include similar compounds, in anticancer screening. Some derivatives showed activity against lung, breast, and CNS cancers (Holla, Sarojini, Rao, Akberali, Kumari, & Shetty, 2001).
Material Science and Polymer Research
- Polymeric Drug Synthesis : Studies have focused on the synthesis of polymers using derivatives of this compound for antimicrobial applications. These polymers were tested for their effectiveness against various microorganisms (Arun, Reddy, & Rajkumar, 2003).
- Copolymerization with Styrene : Research involving copolymerization of trisubstituted ethylenes and styrene, including derivatives of this compound, has been conducted. These studies are significant in material science, particularly in understanding polymer properties (Kim et al., 1999).
Spectroscopic and Structural Analysis
- Crystal Structure Analysis : Research on the crystal structure of compounds related to this compound has been conducted, providing insights into their structural and chemical properties (Nagaraju et al., 2018).
- Quantum Chemical Studies : Quantum chemical studies on molecular geometry and chemical reactivity of related compounds have been undertaken, offering deeper understanding of their potential applications (Satheeshkumar et al., 2017).
Biochemical Research
- NMDA Receptor Antagonists : Compounds structurally related to this compound have been investigated as NMDA receptor antagonists. These studies are significant in neurological and pharmacological research (Moe et al., 1998).
Liquid Crystal Technology
- Photoalignment in LCDs : Research has explored the use of derivatives of this compound in promoting photoalignment of nematic liquid crystals, which is crucial for liquid crystal display (LCD) technology (Hegde et al., 2013).
Apoptosis Induction
- Apoptosis in Cell Lines : Investigations have shown that certain derivatives can act as apoptosis inducers in cell lines, which is relevant in cancer research and therapy (Zhang, Tao, & Hou, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-13-6-5-11(9-14(13)17)15(19)7-4-10-2-1-3-12(18)8-10/h1-3,5-6,8-9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRXAJVLELVUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644550 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-63-0 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)
